

Trimethyl Trimellitate: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest		
Compound Name:	Trimethyl trimellitate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **trimethyl trimellitate**, a significant compound in polymer chemistry and as an intermediate in the synthesis of various plasticizers. This document compiles quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this molecule. Detailed experimental protocols for spectral acquisition and a logical workflow for its synthesis and analysis are also presented to aid in research and development.

Spectroscopic Data

The following sections present the key spectral data for **trimethyl trimellitate**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **trimethyl trimellitate**.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum of **trimethyl trimellitate** in deuterated chloroform (CDCl₃) shows distinct signals for the aromatic and methyl protons.[1]



Chemical Shift (δ) ppm	Multiplicity	Assignment
8.43	Doublet	Aromatic H-3
8.15	Doublet of doublets	Aromatic H-6
7.95	Doublet	Aromatic H-5
3.94	Singlet	Methyl protons (-OCH₃) at C-1
3.93	Singlet	Methyl protons (-OCH₃) at C-2
3.91	Singlet	Methyl protons (-OCH₃) at C-4

¹³C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
167.5	Carbonyl Carbon (C=O) at C-1
166.8	Carbonyl Carbon (C=O) at C-2
165.2	Carbonyl Carbon (C=O) at C-4
135.2	Aromatic Carbon C-4
134.0	Aromatic Carbon C-2
131.8	Aromatic Carbon C-5
130.9	Aromatic Carbon C-1
129.5	Aromatic Carbon C-6
128.8	Aromatic Carbon C-3
52.6	Methyl Carbon (-OCH₃) at C-1
52.5	Methyl Carbon (-OCH₃) at C-2
52.3	Methyl Carbon (-OCH₃) at C-4



Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in confirming the presence of key functional groups in **trimethyl trimellitate**, namely the aromatic ring and the three ester groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2960	Medium	Aliphatic C-H Stretch (Methyl)
~1730-1715	Strong	C=O Stretch (Ester Carbonyl)
~1600, ~1450	Medium-Weak	Aromatic C=C Bending
~1310-1250	Strong	Asymmetric C-O-C Stretch (Ester)
~1130-1100	Strong	Symmetric C-O-C Stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **trimethyl trimellitate**. The calculated monoisotopic mass of **trimethyl trimellitate** ($C_{12}H_{12}O_6$) is 252.0634 Da.

m/z	Relative Intensity	Assignment
252	Moderate	Molecular Ion [M]+
221	High	[M - OCH₃] ⁺
193	Moderate	[M - COOCH₃] ⁺
163	High	[M - 2(OCH ₃) - H]+
135	Moderate	[C7H3O3] ⁺
103	Low	[C ₇ H ₃ O] ⁺
77	Low	[C ₆ H ₅] ⁺



Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

- Instrumentation: Bruker Avance-400 spectrometer (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).[2]
- Sample Preparation: 10-20 mg of **trimethyl trimellitate** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 8278 Hz
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 256
 - Relaxation Delay: 2.0 s
 - Spectral Width: 25000 Hz
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Sample Preparation: A small amount of liquid trimethyl trimellitate was placed between two
 potassium bromide (KBr) plates to form a thin film.
- · Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

 A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: An Agilent 6890 series gas chromatograph coupled to an Agilent 5973 mass selective detector.[3]
- Sample Preparation: A 1 mg/mL solution of trimethyl trimellitate was prepared in dichloromethane.
- GC Conditions:
 - Column: DB-5ms (30 m x 0.25 mm ID x 0.25 μm film thickness).[3]
 - Inlet Temperature: 280 °C
 - Injection Volume: 1 μL (splitless mode)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
- MS Conditions:







o Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550

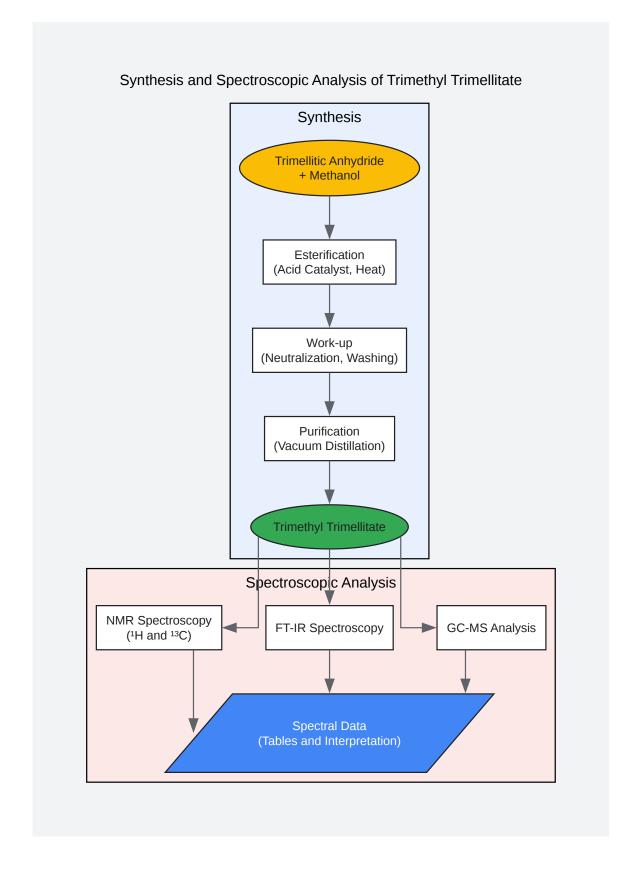
Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of **trimethyl trimellitate**.





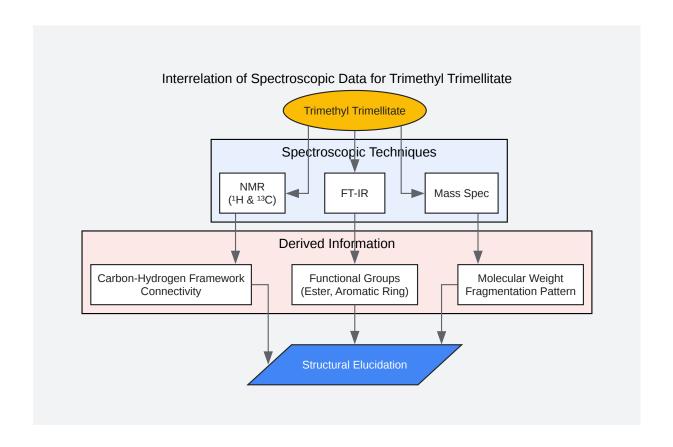
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Synthesis and Analysis Workflow



Logical Relationship of Spectroscopic Data

The data obtained from different spectroscopic techniques are complementary and together provide a comprehensive structural elucidation of **trimethyl trimellitate**.



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Spectroscopic Data Interrelation

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References



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- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
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